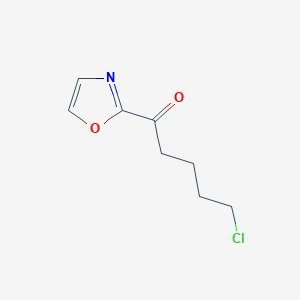

2-(5-Chlorovaleryl)oxazole

説明

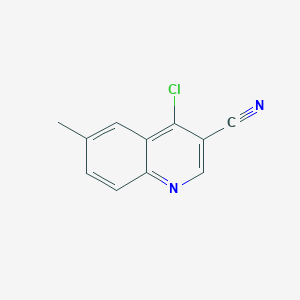

2-(5-Chlorovaleryl)oxazole, also known as CVO, is a synthetic compound belonging to the class of oxazole molecules. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

Oxazoles can be prepared in the laboratory using a variety of methods. One of the most common methods is the cyclodehydration of amide oximes, a process that uses an acid catalyst to facilitate the removal of water from the compound . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis .Molecular Structure Analysis

Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . The ring structure of Oxazole is planar and aromatic .Chemical Reactions Analysis

Oxazole can undergo electrophilic substitution reactions. These reactions usually occur at position 5 of the oxazole ring . Oxazole can also undergo nucleophilic substitution reactions . Under certain conditions, Oxazole can also undergo ring-opening reactions .Physical And Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell. The ring structure of Oxazole is planar and aromatic. The aromaticity is due to the 6 π electrons forming a conjugated system .科学的研究の応用

Pharmaceutical Chemistry: Synthesis of Biologically Active Compounds

2-(5-Chlorovaleryl)oxazole: serves as a crucial intermediate in the synthesis of various biologically active compounds. Its oxazole ring is a common motif in many drugs due to its ability to bind to biological targets effectively. For instance, it’s used in the development of anti-inflammatory drugs, antifungal agents, and anticancer medications .

Catalysis: Magnetic Nanocatalysts

In the field of catalysis, 2-(5-Chlorovaleryl)oxazole derivatives can be synthesized using magnetic nanocatalysts. These catalysts offer advantages such as high stability, easy surface modification, and simple separation from reaction mixtures using an external magnet, making the process more efficient and eco-friendly .

Medicinal Chemistry: Drug Discovery

The oxazole ring found in 2-(5-Chlorovaleryl)oxazole is significant in medicinal chemistry. It’s involved in the discovery of new therapeutic agents due to its diverse biological activities and potential in treating diseases like bacterial infections, fungal conditions, and viral infections .

Organic Synthesis: Heterocyclic Chemistry

In organic synthesis, 2-(5-Chlorovaleryl)oxazole is used to create heterocyclic compounds with potential biological and medicinal properties. Its structure allows for the creation of diverse molecules that can be used in drug design and synthesis .

Bioactive Molecule Development: Structural Motif

The oxazole ring of 2-(5-Chlorovaleryl)oxazole is a structural motif in many bioactive molecules. This feature is crucial for the development of new compounds with specific pharmacological properties, including antibacterial, antiviral, and anticancer activities .

Nanotechnology: Particle Synthesis

In nanotechnology, 2-(5-Chlorovaleryl)oxazole can be employed in the synthesis of nanoparticles, particularly in the formation of spherical particles with controlled size and properties. These nanoparticles have applications in drug delivery and diagnostic imaging .

Enzyme Inhibition: Therapeutic Agents

Compounds derived from 2-(5-Chlorovaleryl)oxazole can act as enzyme inhibitors, blocking the activity of enzymes involved in disease pathways. This application is vital for developing new therapeutic agents for various diseases .

Agricultural Chemistry: Pesticide Development

Lastly, in agricultural chemistry, 2-(5-Chlorovaleryl)oxazole derivatives are explored for their use in pesticide development. Their ability to interact with biological systems makes them candidates for controlling pests and improving crop protection .

将来の方向性

特性

IUPAC Name |

5-chloro-1-(1,3-oxazol-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c9-4-2-1-3-7(11)8-10-5-6-12-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTYCPLCRGZAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642044 | |

| Record name | 5-Chloro-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chlorovaleryl)oxazole | |

CAS RN |

898758-80-0 | |

| Record name | 5-Chloro-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)

![3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid](/img/structure/B1368517.png)

![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1368525.png)